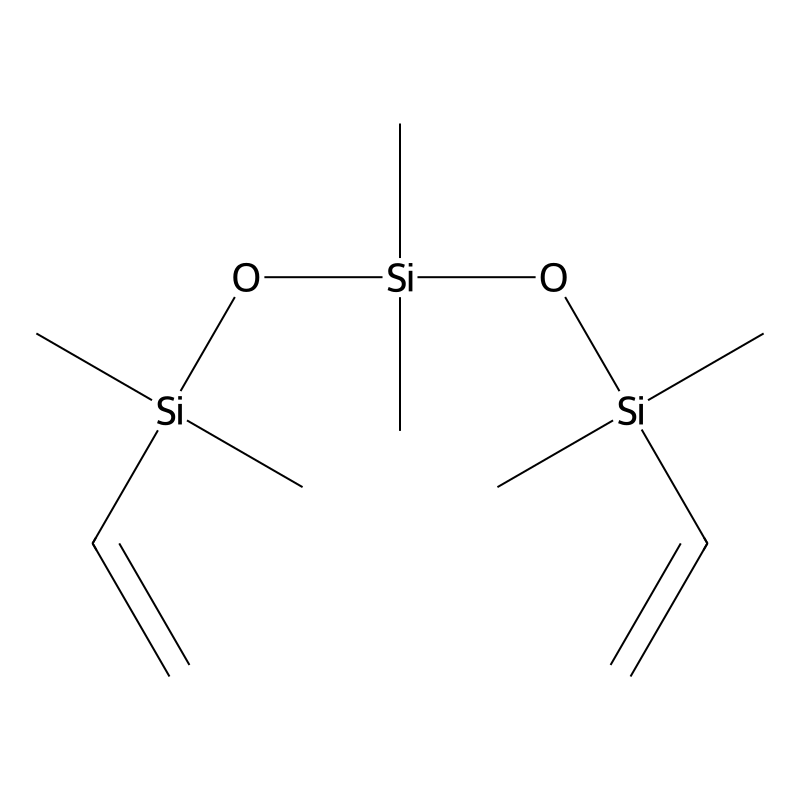

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a siloxane compound characterized by its unique structure that includes three silicon atoms and multiple vinyl groups. Its molecular formula is with a molecular weight of approximately 260.56 g/mol. This compound is notable for its application in various industrial processes, particularly in silicone chemistry and materials science due to its versatile properties such as thermal stability and flexibility .

Limitations and Future Research

Research on HMVDT appears to be limited. Further studies are needed to understand its potential applications, reactivity, and safety profile.

Note:

- The absence of information in this analysis does not necessarily imply that HMVDT has no scientific applications or properties.

- Further research may reveal more details about this compound.

- Hydrosilylation: The compound can react with hydrosilanes in the presence of catalysts to form siloxane polymers.

- Vinyl Polymerization: The vinyl groups can undergo polymerization reactions, enabling the formation of silicone elastomers or resins.

- Crosslinking: It can serve as a crosslinking agent in silicone formulations when mixed with other siloxanes .

The synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane typically involves the following methods:

- Hydrosilylation Reaction: This method involves the reaction of vinyl-containing silanes with hydrosilanes in the presence of a platinum catalyst. This process allows for the introduction of vinyl groups into the siloxane framework.

- Sequential Addition: Another approach involves the stepwise addition of silicon-containing reagents to form the desired trisiloxane structure while controlling the ratio of the reactants to achieve specific functionalities .

The applications of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane are diverse and include:

- Sealants and Adhesives: Utilized in formulations for high-performance sealants due to its excellent adhesion properties.

- Coatings: Employed as a component in silicone coatings that require durability and resistance to environmental factors.

- Polymer Manufacturing: Acts as a building block for silicone polymers used in various industries including automotive and electronics .

Several compounds share structural similarities with 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Divinyl-1-methylcyclotrisiloxane | C9H18O2Si3 | Contains a cyclic structure; used in coatings |

| 1-Methyl-3-vinyl-1-silacyclohexane | C8H16OSi | Features a different cyclic arrangement |

| 1-Vinyl-3-methylcyclotrisiloxane | C9H18OSi | Similar vinyl functionality but different methyl groups |

These compounds exhibit unique properties that differentiate them from 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane while still belonging to the broader category of siloxanes. The presence of different functional groups or structural arrangements leads to varied applications and reactivity profiles .

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

610749-24-1